An In-depth Technical Guide on 1,3-Phenylene-bis(2-thiourea): Structure, Properties, and Potential Applications
An In-depth Technical Guide on 1,3-Phenylene-bis(2-thiourea): Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Phenylene-bis(2-thiourea) is an organic compound featuring a central phenyl ring with two thiourea groups substituted at the meta positions. This specific arrangement confers a distinct bent geometry, influencing its chemical and biological properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of 1,3-Phenylene-bis(2-thiourea), with a particular focus on the anticancer activity of its derivatives. Detailed experimental protocols for its synthesis and characterization are outlined, and its mechanism of action as a microtubule polymerization inhibitor is discussed.
Chemical Structure and Properties
1,3-Phenylene-bis(2-thiourea) is a solid organic compound with the chemical formula C₈H₁₀N₄S₂.[1][2] The defining structural feature of this molecule is the meta-substitution of two thiourea groups on a central phenylene ring, resulting in a 120° angle between the two functional groups.[3] This "bent" geometry is a key differentiator from its ortho- and para-isomers and plays a significant role in its interaction with biological targets.[3] The thiourea functional group itself can exist in thione (C=S) and thiol (C-S) tautomeric forms, with the thione form being predominant in aqueous solutions.[3]
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₀N₄S₂ | [1][2] |
| Molecular Weight | 226.32 g/mol | [1][2] |
| CAS Number | 2591-01-7 | [3] |
| Physical Form | Solid | - |
| Melting Point | 211 °C | - |
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and characterization of 1,3-Phenylene-bis(2-thiourea). While experimental spectra for the parent compound are not widely published, data from closely related thiourea derivatives provide valuable insights into the expected spectral features.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the phenylene ring and the protons of the thiourea groups (-NH-CS-NH₂). In a related compound, 1,3-diphenyl-2-thiourea, the N-H protons appear as a singlet around 9.75 ppm in DMSO-d₆, with the aromatic protons resonating between 7.1 and 7.5 ppm.[4] For the unsubstituted thiourea protons, a broad signal around 7.2 ppm in DMSO-d₆ is anticipated.[3]
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¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. A key signal is that of the thiocarbonyl carbon (C=S), which for thiourea itself appears at approximately 181.95 ppm in D₂O.[3] The chemical shifts of the aromatic carbons will also be present in the typical aromatic region.
1.2.2. Infrared (IR) Spectroscopy
The IR spectrum of 1,3-Phenylene-bis(2-thiourea) will exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrational modes include:[5]
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| N-H stretching | 3100 - 3400 |
| C-H stretching (aromatic) | 3000 - 3100 |
| C=S stretching | 1200 - 1400 |
| C-N stretching | 1400 - 1600 |
1.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ for 1,3-Phenylene-bis(2-thiourea) is expected at m/z 226. Fragmentation of thiourea derivatives typically involves cleavage of the C-N and C=S bonds.[3]
Synthesis and Purification
Synthesis
A common synthetic route to 1,3-Phenylene-bis(2-thiourea) involves the reaction of 1,3-phenylenediamine with a suitable thiocarbonyl transfer reagent.[3] An alternative method is the reaction of 1,3-phenylenediisothiocyanate with an amine. The following is a representative experimental protocol based on the synthesis of a related bis-thiourea derivative.[6]
Experimental Protocol: Synthesis of a 1,3-Phenylene-bis(thiourea) Derivative
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Dissolve 1,3-phenylenediamine (1.00 mmol) in 20 mL of dichloromethane (DCM) in a round-bottom flask.
-
Add a solution of the desired isothiocyanate (2.00 mmol) in 10 mL of DCM to the flask.
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Reflux the reaction mixture for 24 hours.
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After cooling to room temperature, a white precipitate will form.
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Filter the precipitate and wash with cold DCM.
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The isolated solid is the desired 1,3-phenylene-bis(thiourea) derivative.
Purification
Recrystallization is a standard method for the purification of 1,3-Phenylene-bis(2-thiourea).[3] The choice of solvent is critical and depends on the solubility profile of the compound. Ethanol, ether, and acetonitrile have been reported as suitable recrystallization solvents for bis-acyl-thiourea derivatives.[3]
Experimental Protocol: Recrystallization
-
Dissolve the crude 1,3-Phenylene-bis(2-thiourea) in a minimum amount of a suitable hot solvent (e.g., ethanol).
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration.
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Wash the crystals with a small amount of the cold solvent.
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Dry the crystals under vacuum.
Biological Activity and Mechanism of Action
While the biological activity of the parent 1,3-Phenylene-bis(2-thiourea) is not extensively documented, a derivative, (1,1'-[1,3-phenylene]bis[3-(3,5-dimethylphenyl)thiourea]), has demonstrated potent anticancer activity.[7] This compound, referred to as 41J, is cytotoxic to multiple cancer cell lines at nanomolar concentrations.[7]
Inhibition of Microtubule Polymerization
The primary mechanism of action for the anticancer activity of 41J is the inhibition of microtubule polymerization.[7] Microtubules are essential components of the cytoskeleton involved in crucial cellular processes, including cell division (mitosis). By disrupting microtubule dynamics, 41J induces mitotic arrest in the prometaphase stage of the cell cycle, ultimately leading to apoptotic cell death.[7]
Downstream Signaling Effects
The inhibition of microtubule polymerization triggers a cascade of downstream signaling events. The mitotic arrest activates the spindle assembly checkpoint (SAC), a crucial cell cycle checkpoint that prevents the cell from proceeding to anaphase until all chromosomes are correctly attached to the mitotic spindle.[8] Prolonged activation of the SAC due to persistent microtubule disruption can lead to apoptosis.[8][9] This process involves the activation of caspases, a family of proteases that execute the apoptotic program.[9] Furthermore, disruption of microtubule function has been shown to inhibit the accumulation and activity of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of tumor angiogenesis.[10]
Applications in Drug Development
The potent cytotoxic effects and the ability to overcome drug resistance make derivatives of 1,3-Phenylene-bis(2-thiourea) promising lead compounds for the development of new anticancer therapies.[7] The unique bent structure conferred by the 1,3-phenylene linker appears to be favorable for interaction with biological targets.[3] Further research into structure-activity relationships (SAR) could lead to the design of even more potent and selective anticancer agents.
Conclusion
1,3-Phenylene-bis(2-thiourea) and its derivatives represent a class of compounds with significant potential in medicinal chemistry, particularly in the field of oncology. The distinct structural features of the 1,3-phenylene scaffold, combined with the biological activity of the thiourea moieties, provide a strong foundation for the development of novel therapeutics. This technical guide has summarized the current knowledge on the chemical structure, properties, synthesis, and biological activity of this compound, offering a valuable resource for researchers and drug development professionals. Further investigation into the specific spectroscopic properties of the parent compound and detailed mechanistic studies of its derivatives will be crucial for advancing its therapeutic potential.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Phenylene-bis(2-thiourea) | 2591-01-7 | Benchchem [benchchem.com]
- 4. 1,3-Diphenyl-2-thiourea(102-08-9) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. mdpi.com [mdpi.com]
- 8. Stalling in mitosis and releasing the apoptotic brake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
